

Application Notes and Protocols for the Analytical Quantification of Mapp Compounds

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZMapp is an experimental biopharmaceutical drug comprising a cocktail of three chimeric monoclonal antibodies (mAbs): c13C6, c2G4, and c4G7. It has been investigated for the treatment of Ebola virus disease (EVD). Accurate quantification of these therapeutic antibodies in biological matrices is crucial for pharmacokinetic (PK) studies, dose optimization, and overall drug development. This document provides detailed application notes and protocols for the analytical quantification of ZMapp compounds, primarily focusing on liquid chromatographymass spectrometry (LC-MS) based methods.

Principle of Mapp Compound Quantification

The quantification of the individual monoclonal antibodies in the ZMapp cocktail relies on the principles of targeted proteomics. Due to the large size and complexity of antibodies, the standard approach involves the enzymatic digestion of the mAb into smaller peptides. From the resulting peptide mixture, unique "signature" peptides for each specific antibody are selected for quantification. These signature peptides serve as surrogates for the intact antibody. Quantification is then performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often employing techniques like multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) for high sensitivity and selectivity.[1][2][3]



Data Presentation: Pharmacokinetics of ZMapp in Rhesus Macaques

The following table summarizes the pharmacokinetic data of Z**Mapp** administered to rhesus macaques. In a key study, a dose of 50 mg/kg of Z**Mapp** was administered intravenously at 3, 6, and 9 days post-infection with the Ebola virus.[4]

Time Point (Days Post- Infection)	Mean Plasma Concentration (μg/mL)	Standard Deviation (µg/mL)
3 (Pre-dose 1)	0	0
4	150	35
6 (Pre-dose 2)	80	20
7	250	60
9 (Pre-dose 3)	180	45
10	350	80
14	200	50
21	90	25
28	40	10

Note: This data is representative and compiled from published studies. Actual values may vary based on experimental conditions.

Experimental Protocols Sample Preparation from Plasma/Serum

A robust sample preparation workflow is critical for accurate quantification and to minimize matrix effects.[5]

Objective: To isolate and digest the ZMapp antibodies from a plasma or serum sample.

Materials:



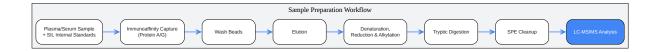
- Plasma or serum sample
- Immunoaffinity capture beads (e.g., Protein A/G)
- Wash Buffer (e.g., PBS)
- Elution Buffer (e.g., low pH glycine buffer)
- Neutralization Buffer (e.g., high pH Tris buffer)
- Denaturation Buffer (e.g., 8 M Urea)
- Reducing Agent (e.g., Dithiothreitol DTT)
- Alkylating Agent (e.g., Iodoacetamide IAA)
- Trypsin (sequencing grade)
- Digestion Buffer (e.g., Ammonium Bicarbonate)
- Quenching Solution (e.g., Formic Acid)
- Stable Isotope Labeled (SIL) internal standards for each antibody (c13C6, c2G4, c4G7)

Protocol:

- Immunoaffinity Capture:
 - Add an appropriate volume of plasma/serum to a microcentrifuge tube containing the SIL internal standards.
 - Add the immunoaffinity capture beads and incubate to allow the antibodies to bind.
 - Wash the beads multiple times with Wash Buffer to remove non-specific proteins.
- Elution:
 - Elute the captured antibodies from the beads using the Elution Buffer.



- o Immediately neutralize the eluate with the Neutralization Buffer.
- Denaturation, Reduction, and Alkylation:
 - Add Denaturation Buffer to the eluted sample.
 - Add the Reducing Agent (DTT) and incubate to break the disulfide bonds.
 - Add the Alkylating Agent (IAA) to cap the free sulfhydryl groups, preventing disulfide bond reformation.
- Tryptic Digestion:
 - Dilute the sample with Digestion Buffer to reduce the urea concentration.
 - Add trypsin and incubate overnight at 37°C.
- Quenching and Sample Cleanup:
 - Stop the digestion by adding the Quenching Solution (e.g., formic acid).
 - Perform solid-phase extraction (SPE) to desalt and concentrate the peptides before LC-MS/MS analysis.



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Experimental workflow for sample preparation.

LC-MS/MS Quantification

Objective: To quantify the signature peptides from the digested ZMapp antibodies.



Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Triple quadrupole mass spectrometer.

LC Parameters (Typical):

- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 μm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a set time to separate the peptides.
- Flow Rate: 0.2 0.4 mL/min.
- Column Temperature: 40-50 °C.

MS/MS Parameters (MRM Mode):

- Ionization Mode: Electrospray Ionization (ESI) Positive.
- MRM Transitions: Specific precursor-to-product ion transitions for each signature peptide
 and its corresponding SIL internal standard need to be optimized. The table below provides
 hypothetical signature peptides for illustration.



Antibody	Signature Peptide Sequence	Precursor Ion (m/z)	Product Ion (m/z)
c13C6	VVSVLTVLHQDWLN GK	875.48	963.54
STEGINTYQGSSTYS PSLK	1025.48	1143.53	
c2G4	SIVHSGVPSR	525.30	747.41
LLIYASQSISGIPSR	806.47	933.52	
c4G7	AGYFPEPVTVSWNS GALTSG	1040.52	1141.56
DLMIAHTVDTESK	705.83	819.39	

Note: The specific signature peptides and MRM transitions must be empirically determined and validated for each specific assay.

ZMapp Mechanism of Action: Neutralization of Ebola Virus

The monoclonal antibodies in Z**Mapp** target the Ebola virus glycoprotein (GP), which is essential for the virus to enter host cells.[6][7][8] The GP is a trimer on the viral surface, and each of the Z**Mapp** antibodies binds to a different epitope on this protein.[6][7][9]

- c13C6: Binds to the glycan cap at the top of the GP trimer.[9][10]
- c2G4 and c4G7: Bind to overlapping epitopes at the base of the GP trimer.[9][10]

The binding of these antibodies neutralizes the virus through several mechanisms:[11]

Inhibition of Receptor Binding: By binding to the GP, the antibodies can sterically hinder the
interaction of the virus with its host cell receptor, NPC1, which is a critical step for viral entry.
 [11]

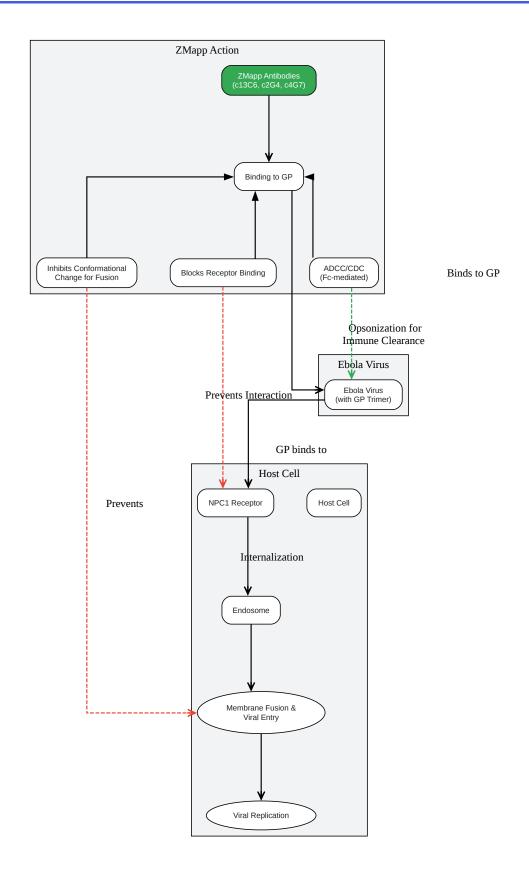
Methodological & Application





- Blocking Conformational Changes: The fusion of the viral and host cell membranes requires significant conformational changes in the GP. The binding of c2G4 and c4G7 at the base of the GP is thought to stabilize the pre-fusion conformation, thus preventing the necessary structural rearrangements for membrane fusion.[10]
- Fc-Mediated Effector Functions: Although c13C6 is not a potent neutralizer on its own in vitro, it contributes to protection in vivo. This is likely due to its ability to engage the host's immune system through its Fc region, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[6]





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Mechanism of ZMapp neutralization of Ebola virus.



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